![molecular formula C17H15FN4O2 B2833830 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea CAS No. 1060283-56-8](/img/structure/B2833830.png)

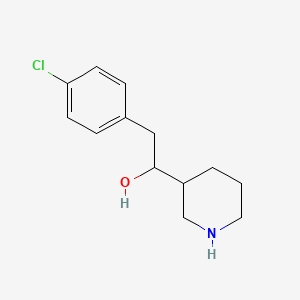

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

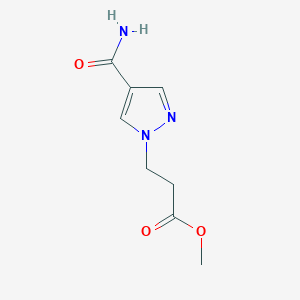

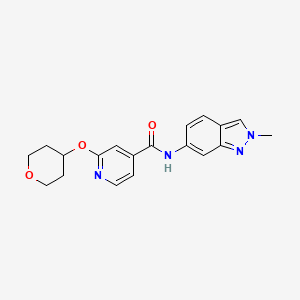

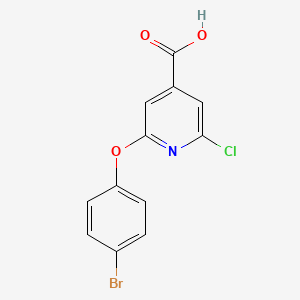

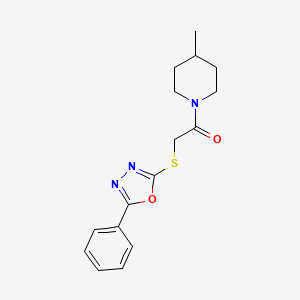

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea, also known as DMPFU, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a key role in cell proliferation, differentiation, and survival. DMPFU has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

Quadruple Hydrogen Bonding and Dimerization

Research has shown that ureidopyrimidinones exhibit strong dimerization capabilities via quadruple hydrogen bonding in both solid states and solutions. These characteristics are crucial for the development of supramolecular assemblies, which have applications in materials science and nanotechnology. For instance, 6-methyl-2-butylureidopyrimidone demonstrates a high dimerization constant, making it an attractive building block for supramolecular chemistry (Beijer et al., 1998).

Sensitivity to Fluoride and Lead Ions

The compound's derivatives have been investigated for their sensitivity to fluoride anions and lead cations. These findings are significant for environmental monitoring and the development of sensors that can detect these ions in various matrices. Specifically, a 2-Ureido-4[1H]-pyrimidinone quadruple hydrogen-bonded assembly exhibited a sensitive response to fluoride and lead, showcasing potential for creating selective ion sensors (Yu et al., 2011).

Stability and Lifetime of Dimeric Assemblies

The stability and lifetime of these quadruple hydrogen-bonded dimers have been studied to understand their potential in creating stable supramolecular structures. These investigations provide insights into the kinetics of assembly and disassembly, which are vital for designing responsive materials and devices (Söntjens et al., 2000).

Synthesis and Reactivity

The synthesis of cyclic urea adducts and their reactivity have been explored for the development of new chemical entities and reactions. Such studies are foundational in medicinal chemistry and the synthesis of novel organic compounds with potential biological activities. For example, research on the synthesis and spectroscopic studies of some cyclic urea adducts of triphenyl-tin and -lead halides provides valuable data for the field of organometallic chemistry (Aitken & Onyszchuk, 1985).

Eigenschaften

IUPAC Name |

1-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-10-6-7-14-19-11(2)15(16(23)22(14)9-10)21-17(24)20-13-5-3-4-12(18)8-13/h3-9H,1-2H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOMTBJYXAFXFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC(=CC=C3)F)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2833748.png)

![N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2833752.png)

![3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide](/img/structure/B2833766.png)

![N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2833768.png)